OVA Peptide(257-264) (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OVA Peptide (257-264) (TFA), also known as Ovalbumin Peptide 257-264 trifluoroacetic acid salt, is a synthetic peptide fragment derived from the ovalbumin protein. This peptide is a class I (Kb)-restricted epitope presented by the major histocompatibility complex (MHC) molecule H-2Kb. It is widely used in immunological research to stimulate T cell activation, particularly CD8+ cytotoxic T lymphocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OVA Peptide (257-264) (TFA) is typically carried out using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated using reagents such as trifluoroacetic anhydride (TFAA) and then coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of OVA Peptide (257-264) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and yield. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: OVA Peptide (257-264) (TFA) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions:
Coupling Reagents: Trifluoroacetic anhydride (TFAA), N,N’-diisopropylcarbodiimide (DIC), and hydroxybenzotriazole (HOBt).
Deprotection Reagents: Trifluoroacetic acid (TFA).
Cleavage Reagents: Mixtures of TFA with scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products: The major product of these reactions is the OVA Peptide (257-264) (TFA) itself, with high purity achieved through purification steps .
Scientific Research Applications
OVA Peptide (257-264) (TFA) has a wide range of applications in scientific research:
Immunology: Used to stimulate and study CD8+ cytotoxic T lymphocyte responses.
Vaccine Development: Employed in the development of peptide-based vaccines targeting specific immune responses.
Cancer Research: Utilized in cancer immunotherapy research to investigate the activation of T cells against tumor antigens.
Autoimmune Disease Research: Helps in understanding the mechanisms of autoimmune diseases by studying T cell responses to specific antigens.
Mechanism of Action
OVA Peptide (257-264) (TFA) exerts its effects by binding to the MHC class I molecule H-2Kb on antigen-presenting cells. This complex is then recognized by the T cell receptor (TCR) on CD8+ T cells, leading to T cell activation. The activation involves a cascade of intracellular signaling events, predominantly driven by tyrosine phosphorylation, resulting in the proliferation and differentiation of T cells .
Comparison with Similar Compounds
OVA Peptide (323-339): Another epitope from ovalbumin, presented by MHC class II molecules, used to study CD4+ T cell responses.
OVA-T4 Peptide (SIITFEKL): A variant of OVA Peptide (257-264) with a slightly different sequence, used to study variations in T cell activation.
OVA-Q4 Peptide (SIIQFEKL): Another variant of OVA Peptide (257-264), used to investigate the effects of sequence changes on T cell responses.
Uniqueness: OVA Peptide (257-264) (TFA) is unique due to its specific sequence (Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu) and its ability to robustly stimulate CD8+ cytotoxic T lymphocytes. This makes it an invaluable tool in immunological research and vaccine development .
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74N10O13.C2HF3O2/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4;3-2(4,5)1(6)7/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68);(H,6,7)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUCWCULSHVYBQ-VPZPQSBKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H75F3N10O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1077.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.